Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate
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Overview
Description
Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that features a combination of furan, thiophene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the furan and piperidine groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the necessary scale and quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-2-carboxylate: A closely related compound with a similar structure but different positioning of functional groups.
Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)benzene-3-carboxylate: Another analog where the thiophene ring is replaced by a benzene ring.
Uniqueness
Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-(furan-2-yl)-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-12-5-7-20(8-6-12)10-15(21)19-17-16(18(22)23-2)13(11-25-17)14-4-3-9-24-14/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBCKUUBMUHZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C(=CS2)C3=CC=CO3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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